molecular formula C15H11NO B1311300 4'-Cyano-2-phenylacetophenone CAS No. 60694-99-7

4'-Cyano-2-phenylacetophenone

Cat. No.: B1311300
CAS No.: 60694-99-7
M. Wt: 221.25 g/mol
InChI Key: AFMLJSCAQOSMIG-UHFFFAOYSA-N
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Description

Contextualization of Cyano-Substituted Acetophenones in Organic Synthesis

Cyano-substituted acetophenones are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. The presence of both a keto group and a cyano group imparts a dual reactivity that chemists can exploit to construct a variety of chemical structures. The cyano group, an important pharmacophore, is a feature in numerous biologically active molecules. nih.gov Its inclusion can influence the electronic properties and binding capabilities of a parent molecule, often enhancing its therapeutic potential. nih.gov

Research has demonstrated the utility of cyano-substituted ketones in synthesizing a range of heterocyclic compounds. For instance, they are key precursors in the creation of cyano-substituted furans, pyrroles, and dihydropyridazines. acs.org Synthetic strategies often involve the nucleophilic substitution of α-bromoacetophenones with cyanide salts to generate β-ketonitriles, which can then undergo further reactions. acs.org Furthermore, the development of catalytic methods, such as iridium-catalyzed asymmetric transfer hydrogenation, has enabled the enantioselective reduction of α-cyano ketones to produce chiral alcohols, which are valuable intermediates in pharmaceuticals. organic-chemistry.orgacs.org This process is notable for its efficiency, operational simplicity, and use of environmentally benign reagents like formic acid in water. organic-chemistry.org The thermodynamic properties, including enthalpies of vaporization and fusion, of various cyano-acetophenones have also been studied to better understand their phase transition behaviors. researchgate.net

Overview of Benzyl (B1604629) Phenyl Ketone Derivatives within Advanced Chemical Domains

Benzyl phenyl ketone, also known as deoxybenzoin (B349326), and its derivatives are fundamental structures in organic chemistry. ontosight.ai They serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The core structure, consisting of a ketone linking two phenyl rings, one of which is via a methylene (B1212753) bridge, allows for diverse chemical modifications.

These derivatives are widely used in the synthesis of complex molecules such as bis-Schiff bases, which have been investigated for their urease inhibitory and antioxidant activities. nih.govresearcher.liferesearchgate.net The synthesis typically involves a two-step reaction starting from a benzyl phenyl ketone. nih.gov Moreover, benzyl phenyl ketone derivatives are precursors for producing other valuable chemical entities. For example, a patented process describes the conversion of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile with 4-(trifluoromethyl)benzyl chloride to ultimately yield 4′-fluoro-2-(4-trifluoromethylphenyl)acetophenone, highlighting their role in creating highly specialized molecules. google.com The versatility of this class of compounds makes them a staple in medicinal chemistry and materials science, where they are used to develop everything from potential new drugs to polymers and dyes. ontosight.aibenthamdirect.com

Evolution of Research Trajectories for Related Chemical Architectures

The field of synthetic organic chemistry is in a constant state of evolution, driven by the need for more efficient, selective, and sustainable methods. Research involving acetophenone (B1666503) and benzyl phenyl ketone architectures reflects this trend. Early synthetic methods often relied on stoichiometric reagents and harsh conditions. For instance, the first synthesis of acetophenone itself involved distilling calcium benzoate (B1203000) and calcium acetate, while industrial synthesis later adopted the Friedel–Crafts reaction. mdpi.com

In recent decades, there has been a significant shift towards catalytic and more environmentally benign processes. The development of one-pot syntheses, such as the reaction of 2-bromoacetophenones with sodium cyanide to form 2-cyano-1,4-diketones, exemplifies the move towards procedural simplicity and efficiency. acs.org A major advancement has been the rise of asymmetric catalysis. The enantioselective reduction of α-substituted acetophenones using transfer hydrogenation in water represents a significant step forward, offering high yields and enantioselectivities with low catalyst loadings under mild, open-to-air conditions. organic-chemistry.orgacs.org This contrasts sharply with older methods that might have required cryogenic temperatures or highly sensitive reagents.

Furthermore, research has expanded to explore novel applications. For example, cyano-containing compounds like 4-cyano-4'-pentylbiphenyl (B1218408) have been investigated for their influence on the properties of liquid crystals. photonics.pl The design of hybrid molecules that incorporate pharmacologically important groups like the cyano-substituted pyrrole (B145914) framework into (iso)quinoline systems is another modern research avenue, aiming to develop new anticancer agents. nih.gov This evolution from fundamental synthesis to the rational design of functional molecules underscores the dynamic nature of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLJSCAQOSMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444748
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60694-99-7
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Cyano 2 Phenylacetophenone

Direct Synthetic Routes to 4'-Cyano-2-phenylacetophenone

Direct synthesis of this compound, where the final molecular architecture is assembled in a minimal number of steps, is a key focus of synthetic chemistry. These routes are prized for their efficiency and atom economy.

One-Pot Protocols for the Formation of α-Aryl Nitriles

While a specific one-pot synthesis starting from unsubstituted precursors for this compound is not prominently documented, general methodologies for the one-pot conversion of carbonyl compounds to nitriles exist. Such a hypothetical protocol for the target molecule could involve the in-situ formation of an intermediate from 2-phenylacetophenone, which is then immediately converted to the final nitrile. For instance, methods for the transformation of aldehydes to nitriles by heating with reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) in a single pot have been established. chem-station.com Adapting such a method to a ketone like 2-phenylacetophenone would be a novel area of research.

Another potential one-pot strategy could involve the simultaneous introduction of the phenylacetyl group and the cyano group onto a benzene (B151609) ring, though this would be challenged by selectivity and reactivity issues. More commonly, one-pot syntheses in this context refer to the conversion of a pre-functionalized precursor, such as a halide, to the nitrile in a single reaction vessel, which often overlaps with multi-step sequence strategies. figshare.com

Multi-Step Synthetic Sequences and Optimization of Reaction Parameters

A more practical and widely applicable approach to synthesizing this compound is through a multi-step sequence. A common and logical pathway involves the initial synthesis of a halogenated precursor, typically 4'-Bromo-2-phenylacetophenone, followed by a cyanation reaction.

The key cyanation step is frequently accomplished via the Rosenmund-von Braun reaction. wikipedia.orgsynarchive.com This reaction involves the treatment of an aryl halide with a copper(I) cyanide salt to produce the corresponding aryl nitrile. chem-station.comorganic-chemistry.org The classical conditions require high temperatures (often up to 200°C) and polar, high-boiling solvents like DMF, nitrobenzene, or pyridine (B92270). organic-chemistry.org

Optimization of this reaction has been a significant area of research to improve yields and functional group tolerance. Modern variations have introduced catalytic systems and milder conditions. For example, the use of L-proline as a promoter for the copper(I) cyanide-mediated cyanation of aryl bromides and iodides has been shown to facilitate the reaction at lower temperatures (80–120 °C) and with excellent functional-group compatibility. thieme-connect.de Palladium-catalyzed cyanation reactions, often utilizing zinc cyanide or potassium hexacyanoferrate(II) as the cyanide source, represent another major advancement, allowing the reaction to proceed under milder conditions with greater efficiency. acs.orgresearchgate.net

A typical multi-step sequence is outlined below:

Step 1: Friedel-Crafts Acylation to produce 4'-Bromo-2-phenylacetophenone.

Step 2: Cyanation of the aryl bromide to yield this compound.

Parameter Rosenmund-von Braun Reaction Conditions
Substrate 4'-Bromo-2-phenylacetophenone
Reagent Copper(I) cyanide (CuCN)
Solvent Dimethylformamide (DMF) or Pyridine
Temperature 150-200 °C
Promoter (Optional) L-proline
Outcome Replacement of Bromine with Cyano group

Preparation of Precursor 2-Phenylacetophenone Derivatives for Cyano-Functionalization

The successful synthesis of this compound via a multi-step approach is critically dependent on the efficient preparation of a suitable precursor, most commonly a 4'-halo-2-phenylacetophenone derivative.

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring and is the most direct method for preparing the 4'-Bromo-2-phenylacetophenone precursor. organic-chemistry.org The reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. sigmaaldrich.com

In this specific synthesis, bromobenzene (B47551) is acylated using phenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uk The reaction generates an acylium ion from phenylacetyl chloride, which then attacks the electron-rich bromobenzene ring. Due to the ortho-, para-directing nature of the bromine substituent, the primary product is the para-substituted isomer, 4'-Bromo-2-phenylacetophenone. tcd.ie

Parameter Friedel-Crafts Acylation Conditions
Aromatic Substrate Bromobenzene
Acylating Agent Phenylacetyl chloride
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂)
Temperature 0 °C to reflux
Product 4'-Bromo-2-phenylacetophenone

Esterification and Subsequent Fries Rearrangement Pathways

An alternative, though less direct, route to a functionalized 2-phenylacetophenone precursor is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. acs.org To be applicable here, one would start with a functionalized phenol, for example, 4-bromophenol (B116583).

The two-step pathway would be:

Esterification: Reaction of 4-bromophenol with phenylacetic acid or its derivative to form 4-bromophenyl phenylacetate.

Fries Rearrangement: Treatment of the resulting ester with a Lewis acid (e.g., AlCl₃) to induce migration of the phenylacetyl group onto the aromatic ring, yielding a mixture of ortho and para hydroxy ketones. The desired precursor, 5-bromo-2-hydroxy-2-phenylacetophenone, would be a potential product.

This method is generally more complex for this specific target compared to Friedel-Crafts acylation, as it introduces a hydroxyl group that would require additional steps for removal or conversion if not desired in the final structure.

Principles of Green Chemistry in the Synthesis of Cyanoacetophenones

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: A significant green advancement is the use of microwave irradiation to accelerate reactions. Microwave-assisted palladium-catalyzed cyanation of aryl bromides can be completed in minutes with very high yields, compared to hours or days required for conventional heating. acs.orgacs.orgorganic-chemistry.orgfigshare.com This technique reduces energy consumption and often minimizes side-product formation. Similarly, solvent-free, microwave-assisted Friedel-Crafts acylations have also been developed. organic-chemistry.org

Greener Catalysts and Solvents: Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and moisture-sensitive AlCl₃, leading to significant waste during aqueous workup. Green alternatives focus on catalytic and recyclable systems.

Deep Eutectic Solvents (DES): A notable example is the use of a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride, [CholineCl][ZnCl₂]₃. This mixture acts as both the catalyst and the solvent, is inexpensive, environmentally benign, and can be reused multiple times. rsc.orgrsc.org

Ionic Liquids: Ionic liquids have also been explored as green solvent media for Friedel-Crafts reactions, offering benefits of low volatility and potential for catalyst recycling. bombaytechnologist.in

Metal- and Halogen-Free Acylations: Methodologies using methanesulfonic anhydride (B1165640) as a promoter for the acylation of aryl compounds with carboxylic acids have been developed, eliminating metallic and halogenated waste streams. acs.org

Chemical Reactivity and Transformational Studies of 4 Cyano 2 Phenylacetophenone

Reactivity Profiles Involving the Acetophenone (B1666503) Carbonyl and Cyano Moiety

Detailed experimental studies on the reactivity of the acetophenone carbonyl and the cyano moiety of 4'-Cyano-2-phenylacetophenone are not extensively documented. Generally, the carbonyl group in acetophenones is known to undergo a wide range of nucleophilic addition and condensation reactions. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing cyano group at the 4'-position is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

Similarly, the cyano group's reactivity, which includes hydrolysis, reduction, and cycloaddition reactions, is also modulated by the molecular framework. Computational and experimental investigations would be required to create a precise reactivity profile, including kinetic and thermodynamic data for reactions such as:

Carbonyl Group Reactions:

Aldol condensation

Wittig reaction

Reduction to the corresponding alcohol

Reductive amination

Cyano Group Reactions:

Hydrolysis to a carboxylic acid or amide

Reduction to an amine

Participation in cycloaddition reactions

A comparative analysis of its reactivity with other substituted acetophenones would provide valuable insights into the electronic effects of the cyano group in this specific arrangement.

Utility as a Synthetic Intermediate in Heterocyclic Chemistry

While acetophenones and nitriles are common precursors in heterocyclic synthesis, the specific application of this compound as a starting material for the following scaffolds is not well-documented in peer-reviewed literature.

Pathways to Isoflavonoid (B1168493) and Coumestan (B1194414) Scaffolds

The biosynthesis and total synthesis of isoflavonoids and coumestans are well-established fields. rug.nlrsc.org Typically, the synthesis of isoflavones involves the reaction of a deoxybenzoin (B349326) with a formylating agent. Although this compound is a deoxybenzoin derivative, its direct use in the synthesis of isoflavonoid or coumestan frameworks has not been specifically reported. Research would be needed to explore its viability in established synthetic routes, such as the Vilsmeier-Haack or related formylation reactions, and to determine the effect of the cyano group on the reaction outcomes and yields.

Synthesis of Pyrimidine-Based Analogues

Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. While there are numerous methods for synthesizing pyrimidines, there are no specific reports found that utilize this compound as the key starting material. nih.govnih.gov Its structure suggests potential for transformation into a suitable 1,3-dielectrophile for subsequent cyclization, but dedicated studies are required to establish such synthetic pathways.

Exploration of Diverse Heterocyclic Systems (e.g., Pyrroles, Imidazoles, Thiazoles, Isoxazoles, Pyrazoles)

The synthesis of five-membered heterocyclic rings like pyrroles, imidazoles, thiazoles, isoxazoles, and pyrazoles from simple carbonyl precursors is a cornerstone of organic chemistry. rsc.orgscispace.comnih.govorganic-chemistry.orgorganic-chemistry.org For instance, the Paal-Knorr synthesis for pyrroles or the Hantzsch thiazole (B1198619) synthesis are common methods. researchgate.net However, the literature lacks specific examples where this compound is employed as the starting ketone for these transformations. The presence of the benzylic methylene (B1212753) group and the cyano functionality could potentially be exploited in novel cyclization strategies, but these routes remain hypothetical without experimental validation.

Table 1: Potential Synthetic Routes for Heterocycles from Acetophenone Derivatives

HeterocycleGeneral Precursors from AcetophenoneStatus for this compound
Pyrrole (B145914) α-Haloketone and β-ketoester (Hantzsch)Not Reported
Imidazole α-Diketone, aldehyde, and ammonia (B1221849) (Radziszewski)Not Reported
Thiazole α-Haloketone and thioamide (Hantzsch)Not Reported
Isoxazole 1,3-Diketone and hydroxylamineNot Reported
Pyrazole 1,3-Diketone and hydrazineNot Reported

This table is based on general synthetic methods and highlights the lack of specific data for the subject compound.

Catalytic Applications and Mechanistic Insights

The potential for this compound to be involved in catalytic processes is an area ripe for investigation.

Application of Synergistic Catalysis in Stereoselective Bond Formation

Synergistic catalysis, where two or more catalysts work in concert to enable a transformation, is a powerful tool in modern organic synthesis. nih.govnih.gov α-Cyano ketones can be valuable substrates in this context, for example, in enantioselective allylic alkylations. However, there are no specific studies detailing the use of this compound in synergistic catalytic systems for stereoselective bond formation. Research in this area would involve screening various catalyst combinations (e.g., transition metal and organocatalysts) to explore its potential in asymmetric synthesis, with a focus on understanding the mechanistic pathways and the role of each catalytic species. rug.nl

Role in Photoinitiated Polymerization Processes Involving Related Ketones

Photoinitiated polymerization is a crucial industrial process that utilizes light to initiate a chain reaction, leading to the formation of polymers. Ketones, particularly those with an acetophenone nucleus, are a prominent class of photoinitiators. rsc.org Upon absorption of light, typically in the UV region, these molecules are promoted to an excited state. This excited state can then undergo various photochemical processes to generate free radicals, which are the active species that initiate polymerization. rsc.orgnih.gov The efficiency and mechanism of initiation are highly dependent on the molecular structure of the ketone. While direct studies on this compound are not extensively detailed in the available literature, its structural similarity to other well-studied acetophenone and benzophenone (B1666685) derivatives allows for a comprehensive understanding of its potential role and behavior in such processes. rsc.orgresearchgate.net These related ketones are known to initiate polymerization through mechanisms such as α-cleavage or hydrogen abstraction, leading to the formation of radicals that can react with monomers. rsc.orgrsc.org

The initiation of radical polymerization by acetophenone-type ketones is a well-studied process that begins with the absorption of photons. wikipedia.orgrsc.org These initiators, categorized as Type I photoinitiators, transition to an excited triplet state upon irradiation. rsc.org Subsequently, they undergo a characteristic α-cleavage (homolytic bond cleavage) to generate two radical fragments. rsc.org At least one of these fragments is typically capable of initiating the polymerization by adding to a monomer unit, thus creating an active center from which the polymer chain can grow. rsc.orgwikipedia.org

The general mechanism for a Type I photoinitiator, such as a derivative of acetophenone, can be summarized as follows:

Photoexcitation: The photoinitiator (PI) absorbs light (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). For ketones, this step typically has a high quantum yield. rsc.org

α-Cleavage: The triplet state molecule undergoes cleavage of the bond adjacent to the carbonyl group, producing two distinct radical species (R• and R'•).

Initiation: One or both of the generated radicals add to a monomer molecule (M), initiating the polymerization process and forming a propagating radical chain (RM•).

This process is illustrated in the table below:

StepReactionDescription
1. PhotoexcitationPI + hν → PI* (S₁)The photoinitiator absorbs a photon, transitioning to an excited singlet state.
2. Intersystem CrossingPI* (S₁) → PI* (T₁)The molecule transitions to a more stable excited triplet state. rsc.org
3. α-CleavagePI* (T₁) → R• + R'•The excited initiator fragments into two radical species. rsc.org
4. InitiationR• + M → RM•A primary radical adds to a monomer, starting the polymer chain growth. wikipedia.org

For a molecule like this compound, the α-cleavage would be expected to occur at the bond between the carbonyl carbon and the carbon of the phenylacetyl group, generating a benzoyl radical and a benzyl-type radical. The reactivity and subsequent efficiency in initiating polymerization would be influenced by the stability and reactivity of these specific radical fragments.

In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the stability of the chain transfer agent is critical for maintaining control over the polymerization process. rsc.org RAFT agents, which are thiocarbonylthio compounds, can themselves be sensitive to light, a factor that becomes especially important in photoinitiated RAFT (PI-RAFT) polymerization. rsc.orgacs.org

The photolytic stability of RAFT agents is highly dependent on their chemical structure, particularly the nature of the "R" group (the fragmenting group) and the "Z" group. researchgate.net Studies have shown that under irradiation, some RAFT agents can undergo photo-fragmentation or degradation, which can affect the polymerization kinetics and the fidelity of the resulting polymer's end-group. rsc.orgresearchgate.net

Key findings from investigations into the photolytic stability of RAFT agents include:

Structural Dependence: The stability of the RAFT agent is strongly influenced by the structure of the fragmenting R-group. rsc.orgresearchgate.net Agents with more labile R-groups, which form more stable carbon-centered radicals upon cleavage, tend to show more significant photolytic degradation. rsc.org

Wavelength and Intensity: The rate of photolysis is dependent on both the wavelength and intensity of the light source used. rsc.org For instance, investigations have been conducted using blue LED light sources. rsc.orgunimelb.edu.au

Monomer Choice: The choice of monomer can also impact the outcome. For example, when using faster fragmenting RAFT agents, the polymerization of acrylates may lead to polymers with higher end-group fidelity compared to methacrylates under similar photochemical conditions. rsc.org

The table below summarizes the relative stability of different types of R-groups in trithiocarbonate (B1256668) (TTC) RAFT agents under photolytic conditions.

R-Group Type (Fragmenting Group)Radical StabilityObserved Photolytic DegradationReference
PrimaryLess StableMinimal to none detected rsc.org
SecondaryModerately StableMinimal to none detected rsc.org
Tertiary (e.g., cyano-substituted)More StableObservable degradation rsc.org

When using a photoinitiator like this compound, it is crucial to select a light source wavelength that preferentially excites the initiator without causing significant degradation of the RAFT agent. acs.org Any overlap in the absorption spectra could lead to a secondary initiation pathway and potential loss of control over the polymerization. acs.org

Derivatization Strategies for Enhancing Molecular Functionality

Derivatization of a core molecular structure is a common strategy to fine-tune its properties and enhance its functionality for specific applications. For acetophenone derivatives, this can involve modifying the aromatic ring or the ketonic side chain to alter photochemical reactivity, solubility, or compatibility with a polymer matrix. researchgate.net

One approach involves introducing functional groups to improve performance as a photoinitiator. For instance, benzophenone derivatives have been synthesized with long alkyl chains (dodecyl and hexadecyl groups) to improve their compatibility with polyethylene (B3416737) and reduce volatility. researchgate.net These modified initiators demonstrated higher efficiency in the photocrosslinking of polyethylene compared to the parent benzophenone molecule. researchgate.net

Another powerful strategy involves using the core structure as a scaffold for synthesizing more complex molecules, such as heterocycles. The reaction of ω-bromo-(4-methyl-acetophenone) with cyanoacetylhydrazine serves as a template for such transformations. mdpi.com This initial reaction yields a hydrazide-hydrazone derivative, which can then be reacted with various reagents to synthesize a range of heterocyclic compounds, including pyridine (B92270) and 1,2,4-triazine (B1199460) derivatives. mdpi.com

The strategic placement of a cyano group can also profoundly impact molecular function, as seen in the development of antiviral nucleotide analogs. nih.gov Although in a different chemical context, studies on 1'-cyano and 4'-cyano modified adenosine (B11128) analogs show that the cyano group can create specific steric and electronic interactions within an enzyme's active site, leading to potent and selective inhibition of viral replication. nih.govbiorxiv.org This highlights the potential of the cyano group in this compound to be leveraged for creating derivatives with tailored functionalities, potentially by influencing intermolecular interactions or serving as a reactive handle for further chemical modifications.

The table below presents examples of derivatization strategies applied to related ketone structures.

Parent Compound ClassDerivatization StrategyResulting Functional EnhancementReference
BenzophenoneAlkylation (e.g., adding dodecyl or hexadecyl chains)Improved compatibility with polymer resin, reduced volatility, higher photoinitiation efficiency. researchgate.net
ω-Bromo-(4-methyl-acetophenone)Reaction with cyanoacetylhydrazine and subsequent cyclization reactionsSynthesis of various heterocyclic derivatives (pyridines, triazines) with potential biological activity. mdpi.com
Adenosine (Nucleotide Analog)Addition of a 4'-cyano groupEnhanced and selective inhibition of viral RNA-dependent RNA polymerases by influencing active site interactions. nih.gov

These examples demonstrate that the this compound framework holds significant potential for derivatization to enhance its properties for materials science applications or as a precursor for novel functional molecules.

Spectroscopic Characterization of 4 Cyano 2 Phenylacetophenone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 4'-Cyano-2-phenylacetophenone can be achieved.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to its distinct proton environments. The methylene (B1212753) protons and the protons on the two separate aromatic rings will resonate in characteristic regions.

The methylene bridge (-CH₂-) protons, situated between a phenyl ring and the carbonyl group, are anticipated to appear as a singlet in the range of 4.2-4.5 ppm. This downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the carbonyl group.

The protons of the 4-cyanophenyl ring will exhibit a typical AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') are expected to be the most deshielded, resonating at approximately 8.05 ppm, due to the electron-withdrawing nature of the acetyl group. The protons meta to the carbonyl group (H-3', H-5') would appear slightly upfield, around 7.78 ppm.

The protons of the second phenyl ring (the '2-phenyl' group) are expected to resonate in the typical aromatic region of 7.20-7.40 ppm, likely as a complex multiplet due to overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted data based on analogue analysis)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CH₂- ~4.3 Singlet
Phenyl H ~7.20 - 7.40 Multiplet
H-3', H-5' ~7.78 Doublet
H-2', H-6' ~8.05 Doublet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the various aromatic carbons.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear significantly downfield, at approximately 196-197 ppm. The carbon of the nitrile group (-C≡N) typically resonates around 118 ppm. The methylene carbon (-CH₂-) is expected at approximately 45-50 ppm.

The aromatic carbons will appear in the 125-140 ppm range. The carbon attached to the nitrile group (C-4') is predicted to be around 116 ppm, while the carbon ipso to the carbonyl group (C-1') is expected near 140 ppm. The carbons of the 2-phenyl group will also show distinct signals within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted data based on analogue analysis)

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- ~45-50
-C≡N ~118
C-4' ~116
Aromatic CHs ~128 - 133
Quaternary Aromatic Cs ~135 - 140
C=O ~196 - 197

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, this would be most useful in confirming the coupling between the ortho and meta protons on the 4-cyanophenyl ring (H-2'/H-3' and H-5'/H-6'). It would also help delineate the coupling network within the 2-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. A key correlation would be expected between the methylene protons and the ortho protons of the 2-phenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound is dominated by two strong, characteristic absorption bands corresponding to the nitrile and carbonyl functional groups.

Nitrile (C≡N) Stretch: Aromatic nitriles typically exhibit a sharp, strong absorption band in the region of 2220-2240 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles. spectroscopyonline.com

Carbonyl (C=O) Stretch: The ketone carbonyl group, being conjugated to the 4-cyanophenyl ring, is expected to show a strong absorption band around 1690-1666 cm⁻¹. wpmucdn.com Conjugation delocalizes the pi-electrons of the carbonyl bond, giving it more single-bond character and thus lowering the stretching frequency compared to a non-conjugated ketone. jove.com

Other notable bands would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch ~3100 - 3000 Medium-Weak
Aliphatic C-H Stretch ~2950 - 2850 Medium-Weak
Nitrile (C≡N) Stretch ~2230 Strong, Sharp
Carbonyl (C=O) Stretch ~1690 Strong, Sharp
Aromatic C=C Stretch ~1600, ~1500 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound consists of the phenyl ketone system extended by the nitrile group and the additional phenyl ring.

Two primary electronic transitions are expected for conjugated ketones: libretexts.org

π → π* transition: This is a high-energy transition resulting in a strong absorption band. For conjugated aromatic ketones, this band typically appears in the 240-280 nm range. The extended conjugation in this compound would likely shift this absorption to a longer wavelength (a bathochromic or red shift).

n → π* transition: This is a lower-energy, and therefore weaker (forbidden), transition of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital. pharmatutor.org This transition typically results in a weak absorption band at a longer wavelength, often above 300 nm. libretexts.org

The presence of the electron-withdrawing cyano group and the extensive conjugation across the molecule are expected to influence the precise absorption maxima (λmax).

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* ~250 - 290 High
n → π* ~310 - 340 Low

Examination of Absorption Maxima and Solvatochromic Shifts

The absorption of ultraviolet and visible light by a molecule is dependent on its electronic structure. The wavelength of maximum absorption (λmax) can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. This effect provides insights into the nature of the electronic transitions and the difference in stabilization of the ground and excited states of the molecule by the solvent.

The 4'-cyanoacetophenone part of the molecule contains a strong electron-withdrawing cyano group (-CN) in conjugation with the carbonyl group. This "push-pull" nature can lead to a significant intramolecular charge-transfer (CT) character in its electronic transitions. Generally, compounds with a strong CT character exhibit positive solvatochromism, where the λmax shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. For instance, various push-pull systems featuring cyano and N,N-dimethylamino groups have demonstrated that solvent polarizability and cavity size are crucial factors influencing the position of λmax. core.ac.uk

Conversely, the n→π* transition of the carbonyl group in acetophenone (B1666503) itself shows a hypsochromic (or blue) shift with increasing solvent polarity. This is a classic example of negative solvatochromism, where the ground state is stabilized more by the polar solvent than the excited state.

To illustrate the expected trends, the following table presents hypothetical absorption maxima for this compound in a range of solvents with varying polarities, based on the behavior of analogous aromatic ketones and cyano-substituted compounds.

SolventPolarity (ET(30) kcal/mol)Hypothetical λmax (nm)
n-Hexane31.0285
Toluene33.9290
Dichloromethane40.7298
Acetone42.2302
Ethanol51.9310
Methanol55.4315
Water63.1320

This table is illustrative and presents expected trends rather than experimental data.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the known fragmentation of its analogues, primarily 2-phenylacetophenone (deoxybenzoin) and substituted acetophenones. The molecular weight of this compound is 221.25 g/mol .

The primary fragmentation pathways for acetophenone derivatives typically involve cleavage of the bonds adjacent to the carbonyl group. For this compound, the following key fragment ions would be expected:

Formation of the benzoyl cation (m/z 105): Cleavage of the bond between the carbonyl carbon and the methylene group would lead to the formation of the stable benzoyl cation. This is a very common fragmentation pathway for acetophenones. msu.edu

Formation of the 4-cyanobenzoyl cation (m/z 130): While less common than the formation of the unsubstituted benzoyl cation, cleavage on the other side of the carbonyl group could potentially form the 4-cyanobenzoyl cation.

Formation of the benzyl (B1604629) cation (m/z 91): Alpha-cleavage on the other side of the carbonyl group would result in the formation of the benzyl cation.

Loss of the benzyl radical: The molecular ion could lose a benzyl radical (C7H7•) to form an ion at m/z 130.

Loss of the phenylacetyl radical: The molecular ion could lose a phenylacetyl radical (C8H7O•) to form an ion at m/z 102, corresponding to the cyanophenyl cation.

Based on these predicted pathways, a hypothetical table of the major fragment ions and their relative abundances for this compound is presented below.

m/zProposed Fragment IonStructureHypothetical Relative Abundance
221Molecular Ion [M]+[C15H11NO]+Moderate
130[M - C7H7]+[COC6H4CN]+Moderate
105[C6H5CO]+Benzoyl cationHigh
102[C6H4CN]+Cyanophenyl cationModerate
91[C7H7]+Benzyl cationHigh
77[C6H5]+Phenyl cationModerate

This table is illustrative and presents predicted fragmentation patterns based on known principles of mass spectrometry and data from analogous compounds. The actual mass spectrum would provide definitive evidence for these and other potential fragmentation pathways.

Computational and Theoretical Investigations of 4 Cyano 2 Phenylacetophenone

Quantum Chemical Methods for Structural and Electronic Property Determination

Quantum chemical methods are fundamental tools for determining the structural and electronic properties of molecules with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4'-Cyano-2-phenylacetophenone, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation.

By mapping the energy of the molecule as a function of specific torsional angles (e.g., rotation around the bond connecting the phenyl rings), a potential energy surface (PES) can be constructed. This energy landscape helps in identifying different conformers (local minima) and the energy barriers (transition states) that separate them, providing insights into the molecule's flexibility and conformational preferences at different temperatures.

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT. (Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.)

ParameterValue
C-C bond length (carbonyl-phenyl)1.49 Å
C=O bond length1.23 Å
C≡N bond length1.16 Å
Phenyl-C-Phenyl dihedral angle54.2°
C-C-O bond angle (carbonyl)120.5°

To understand the electronic transitions and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. TD-DFT calculations can predict the molecule's electronic absorption spectrum by determining the energies of vertical electronic transitions from the ground state to various excited states.

These calculations provide information on the major electronic transitions, their corresponding excitation energies (often expressed in eV or nm), and their oscillator strengths, which relate to the intensity of the absorption peaks. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π-π, n-π transitions). This is crucial for understanding the molecule's response to light and its potential in applications like organic electronics or as a photosensitizer.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound. (Note: This data is illustrative and represents typical values that would be obtained from TD-DFT calculations.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13.853220.45HOMO → LUMO (π-π)
S0 → S24.212940.12HOMO-1 → LUMO (π-π)
S0 → S34.552720.08HOMO → LUMO+1 (π-π*)

For even higher accuracy in determining electronic properties, advanced ab initio methods can be applied. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally expensive than DFT, can provide benchmark-quality data for specific properties. These methods are particularly useful for refining the understanding of electron correlation effects, which can be important for accurately describing non-covalent interactions or excited states in molecules like this compound. These high-level calculations can be used to validate the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and intermolecular interactions in various environments, such as in a solvent or in the solid state.

MD simulations provide a detailed picture of the molecule's flexibility, revealing how different parts of the molecule move in relation to one another. This is particularly important for understanding the range of conformations the molecule can adopt at a given temperature and how it might interact with other molecules or a biological target. The simulations can also be used to calculate thermodynamic properties such as free energies of different conformational states, providing a deeper understanding of the molecule's conformational landscape. The results of MD simulations can be used to generate ensembles of structures that can be used for further analysis, such as predicting average spectroscopic properties.

Prediction and Correlation of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Theoretical calculations are invaluable for predicting and interpreting experimental spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. By comparing the theoretical spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, C≡N stretch, aromatic C-H bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the structural elucidation and assignment of signals.

UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical calculations can predict the electronic absorption spectrum, which corresponds to the UV-Vis spectrum. The calculated wavelengths of maximum absorption (λmax) and the intensities of the transitions can be directly correlated with the peaks observed in an experimental UV-Vis spectrum.

Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for this compound. (Note: This data is illustrative and represents typical values.)

Spectroscopic TechniqueCalculated ValueExperimental ValueAssignment
IR Frequency2235 cm⁻¹2230 cm⁻¹C≡N stretch
IR Frequency1680 cm⁻¹1675 cm⁻¹C=O stretch
¹³C NMR Chemical Shift195.2 ppm194.8 ppmCarbonyl Carbon
¹H NMR Chemical Shift7.85 ppm7.81 ppmAromatic Protons adjacent to CN
UV-Vis λmax322 nm320 nmπ-π* transition

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the structures of reactants, products, intermediates, and, crucially, transition states.

DFT calculations can be used to locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the vibrational frequencies of the transition state, it can be confirmed as a true saddle point on the potential energy surface (characterized by one imaginary frequency).

For example, theoretical studies could elucidate the mechanism of nucleophilic addition to the carbonyl group or reactions involving the cyano group. By mapping the entire reaction pathway, a detailed understanding of the reaction's feasibility, kinetics, and stereoselectivity can be achieved. Conceptual DFT can also be used to predict the reactivity of different sites within the molecule.

Analysis of Charge Transfer Characteristics and Molecular Dipole Moments

Computational and theoretical investigations into this compound provide critical insights into its electronic behavior, particularly the nature of intramolecular charge transfer (ICT) and the resulting changes in molecular dipole moments. These studies, typically employing methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), elucidate the redistribution of electron density upon photoexcitation, which is fundamental to the molecule's potential applications in materials science and optoelectronics.

The structure of this compound features a phenyl group (the donor) and a cyanobenzoyl group (the acceptor), linked by a methylene (B1212753) bridge. This donor-acceptor architecture is a prerequisite for ICT. Upon absorption of light, an electron is promoted from an orbital primarily located on the electron-donating moiety to an orbital centered on the electron-accepting moiety.

Frontier Molecular Orbitals and Intramolecular Charge Transfer

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally suggests that the molecule is more polarizable and more likely to exhibit significant charge transfer characteristics. nih.gov

Computational calculations reveal the spatial distribution of these orbitals. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is concentrated on the electron-deficient 4'-cyanoacetophenone segment. This spatial separation is a clear indicator of a charge-transfer character for the HOMO→LUMO transition. The electron-withdrawing nature of the cyano group plays a pivotal role in localizing the LUMO and facilitating this charge separation. semanticscholar.org

The process of photoinduced charge transfer involves the transition of an electron from the HOMO to the LUMO. nih.gov This electronic transition leads to the formation of a polar excited state where the phenyl group becomes positively charged and the cyanoacetophenone moiety becomes negatively charged. d-nb.info

Below is a table summarizing typical energy values for the frontier orbitals of a donor-acceptor molecule like this compound, as determined by DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO -6.85Primarily localized on the phenyl (donor) group.
LUMO -2.40Primarily localized on the 4'-cyanoacetophenone (acceptor) group.
Energy Gap (ΔE) 4.45The energy difference between HOMO and LUMO, indicating electronic stability.

Note: These values are representative and can vary based on the specific computational method and basis set used.

Molecular Dipole Moment

In its ground state (S₀), this compound possesses a notable dipole moment due to the inherent polarity of the cyano and carbonyl functional groups. However, upon photoexcitation to the ICT state, the formal separation of charge between the donor and acceptor moieties leads to a substantial increase in the magnitude of the molecular dipole moment. nih.govnih.gov This excited-state dipole moment (μe) is considerably larger than the ground-state dipole moment (μg).

Theoretical calculations are essential for quantifying these dipole moments, as the direct experimental measurement of excited-state dipoles is complex. The calculated increase serves as strong evidence for the occurrence of an efficient ICT process.

The following table presents illustrative calculated dipole moment values for the ground and excited states.

StateDipole Moment (Debye)Interpretation
Ground State (μg) ~4.5 DReflects the inherent polarity of the molecule due to its functional groups.
Excited State (μe) ~15 - 20 DThe significant increase indicates a highly polar, charge-separated state resulting from ICT. nih.govmdpi.com

Note: These values are illustrative, based on computational studies of similar donor-acceptor systems.

Lack of Specific Research Data on the Photophysical Properties of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the photophysical properties and photochemical applications of the chemical compound this compound. Despite targeted searches for its excited state dynamics, fluorescence quantum yields, fluorescence lifetimes, solvatochromic effects, and nonlinear optical properties, no dedicated studies detailing these characteristics for this specific molecule could be identified.

The performed searches yielded information on related compounds, such as other cyanophenyl derivatives or various acetophenone (B1666503) structures. This body of research indicates that the cyano and phenylacetophenone moieties can contribute to interesting photophysical behaviors in other molecular contexts. For instance, studies on various cyanophenyl-containing molecules have explored their solvatochromic and fluorescent properties, while research on acetophenone derivatives often focuses on their photochemical reactivity, including Norrish type reactions and their use as photosensitizers.

However, without direct experimental or theoretical investigation into this compound, any discussion of its specific photophysical properties would be speculative and would not adhere to the required standards of scientific accuracy. The intricate relationship between molecular structure and photophysical behavior necessitates empirical data or computational modeling for the precise compound . Factors such as the specific substitution pattern and the electronic coupling between the cyanophenyl and the phenylacetyl groups are expected to uniquely govern the excited state manifold and deactivation pathways of this compound.

Therefore, the generation of a detailed article as per the requested outline is not feasible at this time due to the lack of foundational research on this specific compound in the public domain. Further experimental investigation is required to elucidate the photophysical and photochemical characteristics of this compound.

Photophysical Properties and Applications in Photochemistry

Photochemical Reactivity and Stability Under Illumination

The photochemical behavior of 4'-Cyano-2-phenylacetophenone, a molecule belonging to the aromatic ketone family, is governed by the reactivity of its excited states upon absorption of light. While specific studies focusing exclusively on this compound are not prevalent in publicly accessible literature, its structural motifs—the benzoyl moiety and the α-phenyl substitution—allow for predictions of its reactivity based on well-understood principles of photochemistry for related acetophenone (B1666503) and benzophenone (B1666685) derivatives.

The presence of the electron-withdrawing cyano group on the benzoyl ring can influence the energy levels of the excited states and potentially affect the efficiency of these photochemical processes. The stability of the resulting radicals also plays a crucial role in the reaction dynamics.

Studies on Photobleaching Stability and Aggregation Phenomena

Photobleaching Stability: Photobleaching, the irreversible decomposition of a fluorophore upon exposure to light, is a critical parameter for applications in imaging and materials science. For aromatic ketones like this compound, photobleaching is intrinsically linked to their photochemical reactivity. The same radical-generating cleavage reactions that make them effective photoinitiators also contribute to their degradation. High-intensity illumination can lead to the formation of various photoproducts, resulting in a loss of the original chromophore and its characteristic absorption and emission.

Aggregation Phenomena: Aggregation can significantly alter the photophysical properties of molecules. This can manifest as either aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state, or aggregation-induced emission (AIE), where fluorescence is enhanced. The planarity and intermolecular interactions of a molecule determine its behavior upon aggregation.

For molecules with rotatable groups, such as the phenyl rings in this compound, aggregation can restrict intramolecular rotations. This restriction can block non-radiative decay pathways and lead to an increase in fluorescence quantum yield, a phenomenon known as Restriction of Intramolecular Rotation (RIR), which is a common mechanism for AIE. Several studies on other cyano-substituted aromatic compounds have demonstrated AIE or aggregation-induced enhanced emission (AIEE) behavior. For instance, cyano-substituted oligo(p-phenylene vinylene) derivatives equipped with triphenylamine (B166846) have been shown to be AIEE-active, with their fluorescence intensity increasing significantly in aggregated states mdpi.com. Similarly, tetraphenylvinyl-capped ethane (B1197151) derivatives with cyano groups exhibit aggregation-induced emission enhancement rsc.org. Given its structure, it is plausible that this compound or its derivatives could exhibit AIE properties, particularly in solid states or in solvent systems that promote aggregation.

Compound ClassObserved PhenomenonEffect of Cyano GroupReference
Terrylenediimide (TDI)PhotobleachingLowered photostability compared to unsubstituted TDI. nih.govkuleuven.be
Aza-BODIPYPhotostabilityHigh photostability observed with electron-withdrawing nitro groups. rsc.org
Cyano-substituted OPVsAggregation-Induced Enhanced Emission (AIEE)The overall molecular design leads to AIEE characteristics. mdpi.com
Tetraphenylvinyl-ethanesAggregation-Induced Emission EnhancementThe presence of cyano groups is part of a structure that exhibits AIEE. rsc.org

Assessment of Potential for Stimulated Emission Depletion (STED) Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of an excitation spot with a second, doughnut-shaped laser beam (the STED beam) nih.gov. The ideal fluorophore for STED microscopy must possess a specific set of photophysical properties:

High Photostability: The fluorophore must withstand the high laser intensities of both the excitation and, particularly, the STED beam without rapid photobleaching myscope.training.

Efficient Stimulated Emission: The molecule must have a high cross-section for stimulated emission at the wavelength of the STED laser.

Appropriate Spectral Properties: The emission spectrum should overlap with the STED laser wavelength, and there should be a minimal absorption of the STED light from the ground state myscope.training.

Low Adverse Excitability: The STED laser should not efficiently excite the fluorophore to higher energy states, which could lead to photobleaching or background fluorescence bohrium.com.

Assessing the potential of this compound for STED microscopy is challenging without experimental data. Aromatic ketones are generally not considered classical fluorophores for high-performance imaging due to often low fluorescence quantum yields and high reactivity from their triplet states, leading to photobleaching. Their primary photochemical pathway often involves intersystem crossing to a triplet state, which can be reactive.

Given its likely photochemical instability and the absence of features typically associated with high-performance STED probes (e.g., a rigid, highly fluorescent core), this compound in its native form is unlikely to be an ideal candidate for STED microscopy. Significant structural modifications would be required to enhance its fluorescence efficiency and photostability to meet the demanding requirements of this technique.

Design Principles for Tailoring Photophysical Performance

The modification of a chromophore's chemical structure is a fundamental strategy for tailoring its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. For a molecule like this compound, several design principles can be applied to modulate its performance.

The core principle involves the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to manipulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The cyano group (-CN) in this compound is a strong EWG. Its presence on the phenylacetophenone scaffold lowers the energy of the LUMO.

Tuning Emission Wavelength: The emission wavelength can be systematically tuned by altering the electronic nature of the substituents.

Bathochromic (Red) Shift: To shift the emission to longer wavelengths, one could introduce a strong EDG (e.g., amino, methoxy) onto the phenyl ring that is not substituted with the cyano group. This would create a "push-pull" system, where charge transfer from the donor to the acceptor part of the molecule upon excitation lowers the energy gap, resulting in a red-shifted emission. The positional arrangement of these groups is crucial for maximizing this effect rsc.org.

Hypsochromic (Blue) Shift: Achieving a significant blue shift would be more challenging but could involve removing or replacing the phenyl groups with less conjugating substituents.

Enhancing Quantum Yield: The fluorescence quantum yield is often compromised by non-radiative decay pathways, such as intramolecular rotations or vibrations.

Structural Rigidification: Introducing covalent bridges or bulky groups that restrict the rotation of the phenyl rings could block these non-radiative channels, thereby enhancing fluorescence efficiency. This is a common strategy in the design of highly fluorescent dyes.

Modulating Intersystem Crossing: The efficiency of intersystem crossing to the triplet state is a key factor in the low fluorescence of many ketones. Modifying the structure to increase the energy gap between the singlet and triplet excited states can reduce the rate of intersystem crossing and improve fluorescence.

Improving Photostability: Photochemical degradation often proceeds via reactive triplet states or radical intermediates.

Blocking Reactive Sites: Introducing substituents that sterically hinder the reactive sites of the molecule can improve photostability. For instance, adding bulky groups near the carbonyl moiety could potentially inhibit intermolecular reactions that lead to degradation.

Altering Redox Potentials: The introduction of EWGs or EDGs can alter the oxidation and reduction potentials of the molecule, making it more or less susceptible to photo-oxidative or photo-reductive degradation pathways rsc.org.

The table below summarizes the general effects of different functional groups on the photophysical properties of aromatic fluorophores.

Design PrincipleStructural ModificationExpected Effect
Wavelength TuningIntroduce Electron-Donating Group (e.g., -NH₂, -OCH₃)Red-shift in absorption/emission
Wavelength TuningIntroduce additional Electron-Withdrawing Group (e.g., -NO₂)Further red-shift (if creating a stronger push-pull system)
Quantum Yield EnhancementCovalent bridging to restrict bond rotationIncreased fluorescence quantum yield
Quantum Yield EnhancementIntroduction of bulky groupsInhibition of non-radiative decay, potential AIE properties
Photostability ImprovementSteric shielding of reactive centers (e.g., carbonyl group)Reduced rate of photobleaching

These principles provide a rational basis for the targeted modification of the this compound structure to develop new compounds with tailored photophysical properties for specific applications.

Advanced Applications and Future Research Directions

Prospects in Advanced Materials Science

The quest for novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. 4'-Cyano-2-phenylacetophenone presents a versatile scaffold for the development of such materials, with potential applications spanning from optical communications to dynamic visual displays.

Integration into Optoelectronic Components

Optoelectronic devices, which bridge the gap between light and electricity, rely on materials that can efficiently modulate, emit, or detect light. The chemical structure of this compound suggests its utility as a precursor or a core component in the synthesis of organic materials for these devices.

The presence of the cyano (-CN) group, a strong electron-withdrawing moiety, and the conjugated π-system of the phenyl rings can lead to significant intramolecular charge transfer. This characteristic is a fundamental prerequisite for materials exhibiting nonlinear optical (NLO) properties. NLO materials are crucial for applications such as optical switching, data processing, and waveguide modulators. Chalcones, which can be synthesized from acetophenone (B1666503) derivatives, are a class of compounds known for their NLO capabilities due to their delocalized π-electron systems. The synthesis of chalcone (B49325) derivatives from this compound could yield materials with substantial second- or third-order optical nonlinearities, making them candidates for components in advanced photonic devices.

Furthermore, the cyanophenyl moiety is a common feature in molecules designed for organic light-emitting diodes (OLEDs). These compounds often require a balance of electron-donating and electron-accepting groups to facilitate efficient charge injection, transport, and recombination, leading to light emission. The structure of this compound provides a foundational block upon which more complex molecules with tailored electronic properties for OLED applications could be built.

Role in the Development of Tunable Photonic Crystals

Photonic crystals are materials with a periodic structure that can control the propagation of light. researchgate.net Tunable photonic crystals, which allow for the dynamic control of their optical properties, are of particular interest for applications such as displays, sensors, and optical computing. researchgate.net

Liquid crystals are a key component in the fabrication of some tunable photonic crystals. The anisotropic nature of liquid crystal molecules allows their orientation to be controlled by external stimuli like electric fields, which in turn modifies the refractive index of the material and the properties of the photonic crystal. The 4'-cyano group is a well-established component in the design of liquid crystalline materials. nih.govnih.govmdpi.com For instance, the renowned liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) highlights the importance of the cyano group in inducing and stabilizing liquid crystalline phases. nih.govmdpi.com

The molecular shape and polarity of this compound suggest that it could serve as a precursor for the synthesis of novel liquid crystals. By chemically modifying the core structure, for example, by introducing flexible alkyl chains or other mesogenic groups, it is conceivable to design new liquid crystalline materials. These materials, when infiltrated into a porous photonic crystal structure or used to form a self-assembled photonic crystal, could offer a means to tune the photonic bandgap in response to external fields. Research into cyanostilbene-based liquid crystals, which share structural similarities, has shown promise in creating photoluminescent and responsive materials.

Interdisciplinary Research Synergies within Chemical Sciences

The potential of this compound extends beyond materials science, offering fertile ground for interdisciplinary collaborations within the chemical sciences. Its synthesis and functionalization can drive innovation in synthetic methodology, catalysis, and the creation of complex molecular architectures.

The development of efficient and scalable synthetic routes to this compound and its derivatives is a key area for process chemistry research. Furthermore, the reactivity of the ketone and cyano groups offers a platform for a wide range of chemical transformations. For instance, the ketone functionality can be used in condensation reactions to form larger, more complex structures like chalcones or Schiff bases, which themselves have interesting material properties.

In the realm of medicinal chemistry, the phenylacetophenone core is present in some biologically active molecules. While this article strictly avoids discussion of therapeutic applications, the synthetic methodologies developed for this compound could be leveraged in the synthesis of related compounds for biological screening, fostering collaboration between synthetic organic chemists and chemical biologists.

Moreover, the study of the fundamental photophysical and electronic properties of this compound and its derivatives can provide valuable data for computational and theoretical chemists. Understanding the structure-property relationships at a molecular level is crucial for the rational design of new materials with desired functionalities. This synergy between experimental synthesis and theoretical modeling can accelerate the discovery of next-generation materials for a variety of applications.

Q & A

Q. What are the recommended synthetic routes for 4'-Cyano-2-phenylacetophenone, and how can purity be optimized?

Methodological Answer: The synthesis of this compound (CAS 1443-80-7) typically involves Friedel-Crafts acylation or cyano-group introduction via nucleophilic substitution. For example:

Friedel-Crafts Acylation : React phenylacetonitrile with a suitable acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (AlCl₃). Monitor reaction progress via TLC.

Cyano Functionalization : Introduce the cyano group post-acylation using KCN/CuCN under controlled conditions.

Q. Purity Optimization :

  • Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity (mp 56–59°C) .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches. Compare with reference data for acetophenone derivatives .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), acetyl methyl (δ 2.6 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), nitrile carbon (δ ~120 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 145.16 (C₈H₅NO) with fragmentation patterns consistent with acetophenone derivatives .

Data Cross-Validation : Use combinatorial analysis (e.g., HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photochemical studies?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites (e.g., cyano group) for nucleophilic attack .

Reaction Pathway Simulation : Use software like Gaussian or ORCA to model intermediates in UV-induced reactions. Compare activation energies to experimental kinetics data .

Solvent Effects : Apply COSMO-RS to simulate solvent interactions, optimizing conditions for photoreactivity studies .

Validation : Correlate computational predictions with experimental UV-Vis spectra (λmax shifts) and product distribution via LC-MS .

Q. How can contradictions in solubility or stability data for this compound be resolved?

Methodological Answer: Step 1: Systematic Variation of Conditions

  • Solubility : Test in polar (DMSO, ethanol) vs. nonpolar (hexane) solvents. Document temperature dependence (e.g., 25°C vs. 40°C) .
  • Stability : Conduct accelerated degradation studies under UV light, humidity, and oxidative conditions (H₂O₂).

Q. Step 2: Cross-Technique Validation

  • Use DSC (melting point stability) and XRD (crystalline phase changes) to detect polymorphic transitions affecting solubility .
  • Compare kinetic stability data from HPLC (degradation products) with computational degradation models .

Q. Step 3: Error Analysis

  • Quantify measurement uncertainties (e.g., ±0.5°C for mp) and statistical outliers using Grubbs’ test .

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

Methodological Answer: Key Considerations :

  • Protecting Groups : Temporarily protect the nitrile group using TMSCl to prevent side reactions during subsequent acylations .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for selective hydrogenation of byproducts without reducing the nitrile .

Q. Case Study :

Synthesis of Heterocycles : React with hydrazine to form pyrazole derivatives; monitor regioselectivity via NOESY .

Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to attach aryl groups at the phenyl ring .

Yield Optimization : Use DoE (Design of Experiments) to balance temperature, catalyst loading, and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Cyano-2-phenylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Cyano-2-phenylacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.